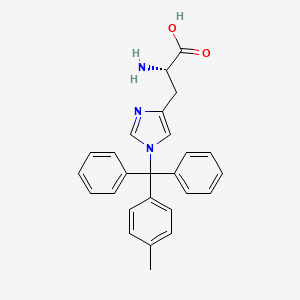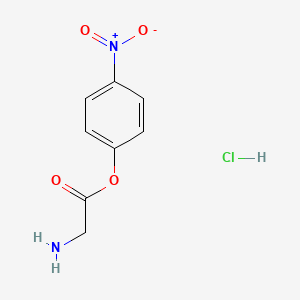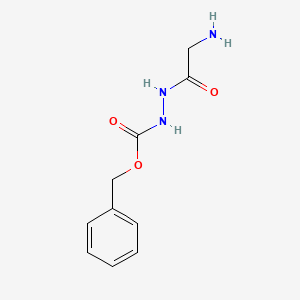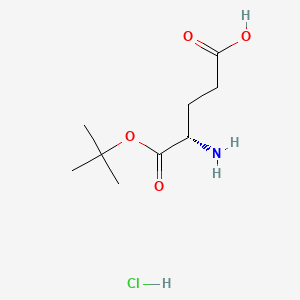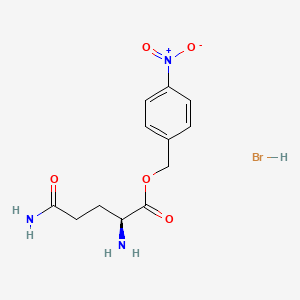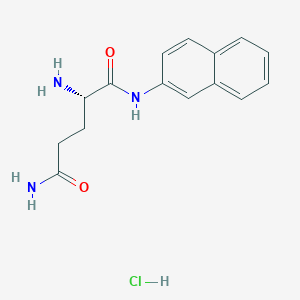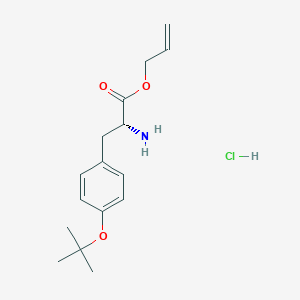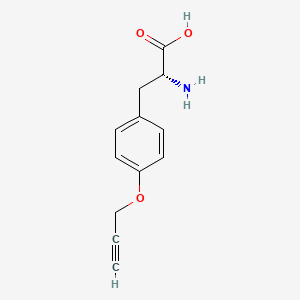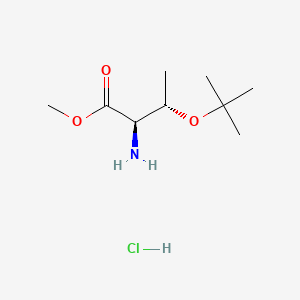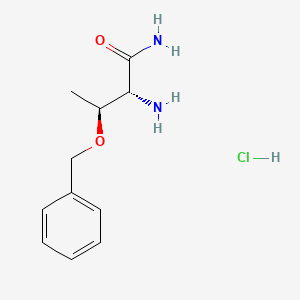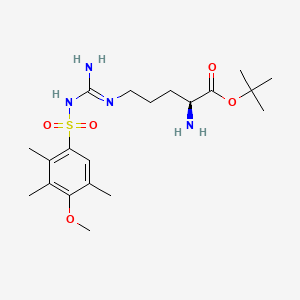
H-Arg(Mtr)-Otbu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Arg(Mtr)-Otbu is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the amino acid arginine, which is found naturally in proteins. H-Arg(Mtr)-Otbu is an important building block for many biochemical and physiological processes, including signal transduction and gene expression.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of H-Arg(Mtr)-Otbu can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Starting Materials
Fmoc-Arg(Pbf)-OH, Mtr-Cl, Otbu-OH, HBTU, DIPEA, DMF, DCM
Reaction
1. Deprotection of Fmoc group on Fmoc-Arg(Pbf)-OH using 20% piperidine in DMF, 2. Coupling of Mtr-Cl to the free amine group of Arg using HBTU/DIPEA in DMF, 3. Deprotection of Mtr group using 2% TFA in DCM, 4. Coupling of Otbu-OH to the free amine group of Arg using HBTU/DIPEA in DMF, 5. Cleavage of the peptide from the resin using TFA/DCM/H2O (95:2.5:2.5), 6. Purification of the crude peptide using HPLC
Wirkmechanismus
H-Arg(Mtr)-Otbu is a small molecule that binds to proteins in the cell. It binds to specific proteins, such as G-protein coupled receptors and enzymes, and modulates their activity. By binding to these proteins, H-Arg(Mtr)-Otbu can regulate the activity of signal transduction pathways and gene expression.
Biochemische Und Physiologische Effekte
H-Arg(Mtr)-Otbu has a wide range of biochemical and physiological effects. It can increase the activity of certain proteins, such as G-protein coupled receptors and enzymes, which can lead to increased signal transduction and gene expression. It can also increase the production of certain hormones, such as adrenaline and cortisol, which can lead to increased heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
H-Arg(Mtr)-Otbu is a useful tool for studying biochemical and physiological processes in the laboratory. It is relatively easy to synthesize and can be used to study a wide range of processes. However, it is not suitable for studying the effects of drugs on the body, as it does not bind to drug receptors.
Zukünftige Richtungen
H-Arg(Mtr)-Otbu is an important tool for studying biochemical and physiological processes. In the future, it could be used to develop new drugs and to study the effects of drugs on the body. It could also be used to study the effects of environmental factors, such as air pollution, on the body. Additionally, it could be used to study the effects of aging on the body and to develop treatments for age-related diseases.
Wissenschaftliche Forschungsanwendungen
H-Arg(Mtr)-Otbu is used in a wide range of scientific research applications. It is used to study protein-protein interactions, signal transduction pathways, gene expression, and other biochemical and physiological processes. It is also used to study the effects of drugs on the body and to develop new drugs.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O5S/c1-12-11-16(13(2)14(3)17(12)28-7)30(26,27)24-19(22)23-10-8-9-15(21)18(25)29-20(4,5)6/h11,15H,8-10,21H2,1-7H3,(H3,22,23,24)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFURAIFTCMANS-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg(Mtr)-Otbu | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

